molecular formula C14H24N4 B5584169 N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine

N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine

Cat. No.: B5584169
M. Wt: 248.37 g/mol
InChI Key: KTNGGKKLFCYQBT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and some anti-malarial drugs. The “N-[(1-ethylpiperidin-2-yl)methyl]” part suggests the presence of an ethylpiperidine group, which is a type of cyclic amine .


Molecular Structure Analysis

The molecular structure would consist of a pyrimidine ring substituted at the 5 and 6 positions with methyl groups, and at the 4 position with the “N-[(1-ethylpiperidin-2-yl)methyl]” group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions. The presence of the ethylpiperidine group could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the ethylpiperidine group. For example, it might have different solubility and stability properties compared to other pyrimidine derivatives .

Mechanism of Action

Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action. Pyrimidine derivatives are often involved in biological processes due to their presence in nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-4-18-8-6-5-7-13(18)9-15-14-11(2)12(3)16-10-17-14/h10,13H,4-9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNGGKKLFCYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CNC2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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